molecular formula C7H5N5 B1319057 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile CAS No. 211096-53-6

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Cat. No.: B1319057
CAS No.: 211096-53-6
M. Wt: 159.15 g/mol
InChI Key: XSNPRRXEPMGITA-UHFFFAOYSA-N
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Description

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₇H₅N₅ It is part of the triazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro-7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile.

    Reduction: 7-Amino-1H-benzo[d][1,2,3]triazole-4-amine.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The triazole ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar aromatic properties but different substitution patterns.

    Benzotriazole: Lacks the amino and nitrile groups, leading to different chemical reactivity and applications.

    Indole: Shares the aromatic heterocyclic structure but with a different nitrogen arrangement.

Uniqueness: 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-amino-2H-benzotriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPRRXEPMGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593165
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-53-6
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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